Fmoc-D-Gla(otbu)2-OH

描述

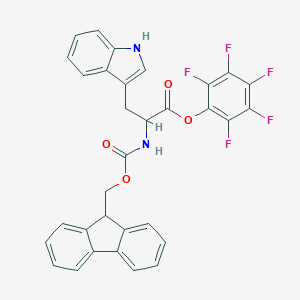

“Fmoc-D-Gla(otbu)2-OH” is a building block for the introduction of γ-carboxyglutamic acid (Gla). γ-Carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .

Synthesis Analysis

“this compound” can be synthesized via a multistep process involving protection and deprotection of various chemical groups. The synthesis involves the use of reagents such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) to protect the amine and carboxyl groups, respectively.

Molecular Structure Analysis

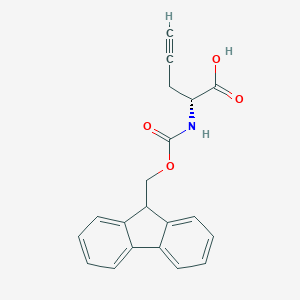

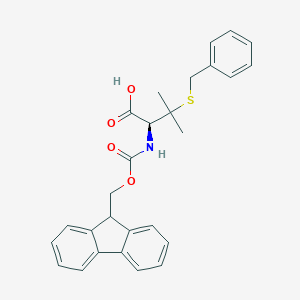

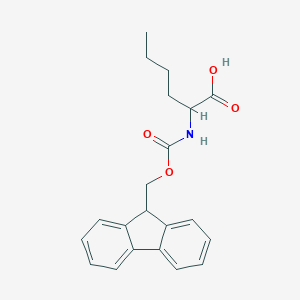

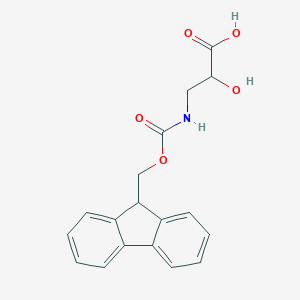

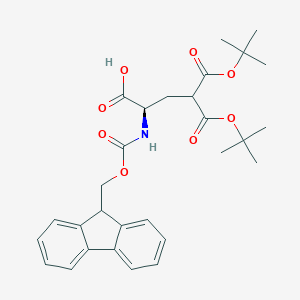

The molecular formula of “this compound” is C29H35NO8. The molecular weight is 525.6 g/mol .

Chemical Reactions Analysis

“this compound” is widely used as a building block in peptide synthesis for the protection of amine groups .

Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to slight red powder. It is clearly soluble in 1 mmole in 2 ml DMF .

科学研究应用

对映体分离和拆分

Fmoc-D-Gla(otbu)2-OH 已用于涉及对映体分离的研究。具体来说,N-Fmoc 氨基酸(如 Fmoc-Asp(otBu)-OH)使用毛细管区带电泳 (CZE) 与 DM-β-CD 作为手性选择剂进行了对映体分离。此方法对于分离氨基酸和其他手性化合物的对映体在药物和立体化学研究中至关重要 (吴红莉, 2005).

自组装结构的形成

This compound 衍生物因其形成自组装结构的能力而受到研究。例如,Fmoc 保护的单氨基酸,包括 Fmoc-L-谷氨酸 5-叔丁基酯 (Fmoc-Glu(OtBu)-OH),在温度和浓度等不同条件下表现出形成球体和棒状形态等有趣的结构。这些自组装结构在材料化学、生物科学和生物医学领域具有潜在应用 (Nidhi Gour 等人, 2021).

固相合成应用

该化合物已用于复杂分子的固相合成中。例如,杆菌肽 A 的有效固相合成方法涉及使用 Fmoc D-Asp(OtBu)-OH。此方法对于合成肽和探究杆菌肽等化合物对耐药病原体的作用模式至关重要 (Jinho Lee 等人, 1996).

天冬酰亚胺形成预防

This compound 和类似化合物对于解决肽合成中的天冬酰亚胺形成至关重要,天冬酰亚胺形成是一种常见的副反应,可能阻碍所需肽的产生。研究调查了影响天冬酰亚胺形成的参数,并在其分析中纳入了 Fmoc-Asp(OtBu)-(Hmb)-Gly-OH,以改善肽合成的结果 (M. Mergler 等人, 2001).

新型氨基酸合成

This compound 的多功能性延伸到合成新的氨基酸系列。例如,各种 3-取代手性 1,2,4-恶二唑包含的 Fmoc-β3-和 -α-氨基酸是由 Fmoc-(l 或 d)-Asp(OtBu)-OH 合成的,代表了一系列用于组合合成的非天然氨基酸 (Abdallah Hamze 等人, 2003).

作用机制

Target of Action

Fmoc-D-Gla(otbu)2-OH is a building block for the introduction of γ-carboxyglutamic acid (Gla) . The primary targets of this compound are proteins that undergo γ-carboxylation of glutamic acid, a rare post-translational modification . This modification is known to occur in blood coagulation factors and in some snake and cone snail venoms .

Mode of Action

The compound interacts with its targets by introducing γ-carboxyglutamic acid (Gla) into them . This process involves the γ-carboxylation of glutamic acid residues, which is a key step in the activation of several proteins, particularly those involved in the blood coagulation cascade .

Biochemical Pathways

The γ-carboxylation of glutamic acid residues, facilitated by this compound, plays a crucial role in the blood coagulation cascade . This modification allows the coagulation factors to bind calcium ions, which is necessary for their proper functioning . In addition, γ-carboxyglutamic acid is also found in certain snake and cone snail venoms, where it may contribute to the venom’s toxic effects .

Result of Action

The introduction of γ-carboxyglutamic acid into proteins by this compound can have significant effects at the molecular and cellular levels . For instance, in the case of blood coagulation factors, this modification enables the proteins to bind calcium ions, thereby activating the coagulation cascade and leading to blood clot formation .

安全和危害

未来方向

生化分析

Biochemical Properties

Fmoc-D-Gla(otbu)2-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides containing γ-carboxyglutamic acid. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, the γ-carboxylation of glutamic acid, facilitated by this compound, is essential for the biological activity of several blood coagulation factors, including prothrombin, factor VII, factor IX, and factor X . These interactions are vital for the proper functioning of the coagulation cascade, which is crucial for blood clotting.

Cellular Effects

This compound influences various cellular processes, particularly those related to blood coagulation. The incorporation of γ-carboxyglutamic acid into proteins is essential for their calcium-binding properties, which are necessary for their function in the coagulation cascade. This modification affects cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of γ-carboxyglutamic acid residues in coagulation factors enhances their ability to bind calcium ions, which is critical for their activation and function .

Molecular Mechanism

The molecular mechanism of this compound involves the γ-carboxylation of glutamic acid residues in proteins. This process is catalyzed by the enzyme γ-glutamyl carboxylase, which uses vitamin K as a cofactor. The γ-carboxylation reaction converts glutamic acid residues into γ-carboxyglutamic acid, enabling the modified proteins to bind calcium ions more effectively . This modification is essential for the biological activity of several blood coagulation factors and other calcium-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is generally stable when stored at 2-8°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the incorporation of γ-carboxyglutamic acid into proteins can have lasting effects on their function and stability.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively facilitate the γ-carboxylation of glutamic acid residues in proteins. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal blood coagulation processes or causing an imbalance in calcium homeostasis . Threshold effects and dose-response relationships should be carefully studied to determine the optimal dosage for specific applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the γ-carboxylation of glutamic acid residues in proteins. This process is catalyzed by the enzyme γ-glutamyl carboxylase, which requires vitamin K as a cofactor. The γ-carboxylation reaction converts glutamic acid residues into γ-carboxyglutamic acid, enabling the modified proteins to bind calcium ions more effectively . This modification is essential for the biological activity of several blood coagulation factors and other calcium-binding proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is likely transported into cells via specific amino acid transporters and distributed within the cytoplasm and other cellular compartments. The incorporation of γ-carboxyglutamic acid into proteins can affect their localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound and its effects on protein activity and function are important considerations. This compound is likely directed to specific cellular compartments, such as the endoplasmic reticulum, where γ-carboxylation of glutamic acid residues occurs. Post-translational modifications, such as the addition of γ-carboxyglutamic acid, can influence the targeting and function of proteins within different subcellular compartments .

属性

IUPAC Name |

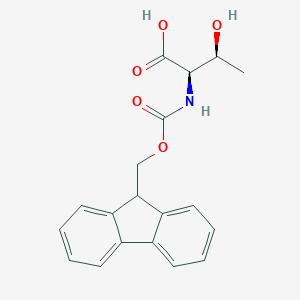

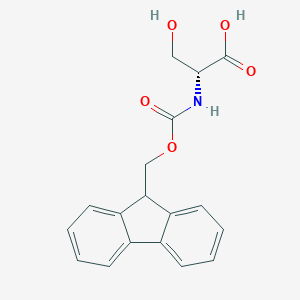

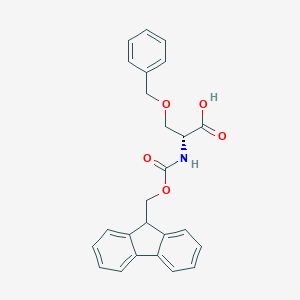

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452854 | |

| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111662-65-8 | |

| Record name | 1,1-Bis(1,1-dimethylethyl) (3R)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111662-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。